(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Description
The compound (5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic molecule featuring an imidazolidinone core with a benzyl group at position 3 and a 4-methoxyphenyl-substituted methylidene moiety at position 3. Its IUPAC name reflects the Z-configuration of the benzylidene double bond and the presence of a sulfanylidene (thione) group at position 2 . Key properties include:
- Molecular formula: C₁₉H₁₉N₃O₂S
- Molecular weight: 353.44 g/mol
- Hydrogen bond donors/acceptors: 1 and 3, respectively
- XlogP: 3.5 (indicating moderate lipophilicity) .
Its structure is characterized by a conjugated system that may influence electronic properties and binding interactions.
Properties
Molecular Formula |
C18H16N2O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-16-17(21)20(18(23)19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,23)/b16-11- |
InChI Key |
SDVYYIHPBINTNA-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of benzylamine with 4-methoxybenzaldehyde, followed by cyclization and thiolation reactions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:
Scientific Research Applications
1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituents, heteroatoms, and ring systems. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance solubility and π-stacking, while electron-withdrawing groups (e.g., chloro) increase lipophilicity and may affect receptor binding .
- Stereochemistry : The Z-configuration of the benzylidene group is conserved in analogs, critical for maintaining planar conjugation and molecular rigidity .
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Studies on related compounds (e.g., ) highlight the role of exact exchange in predicting thermochemical properties, which could guide optimization of the target compound’s electronic profile .
- Crystallography: Tools like Mercury and WinGX () enable analysis of crystal packing and bond lengths. For instance, the thiazolidinone analog in shows a planar structure with intramolecular H-bonding between the hydroxy and sulfanylidene groups .
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 318.40 g/mol
The structural features include a benzyl group, a methoxyphenyl moiety, and a sulfanylidene imidazolidinone core, which are believed to contribute to its biological properties.
Antimicrobial Activity
Research indicates that (5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also demonstrated notable antioxidant properties. In assays measuring radical scavenging activity, it showed a significant reduction in reactive oxygen species (ROS), indicating its potential use in oxidative stress-related conditions. The antioxidant activity was quantified using the DPPH assay, yielding an IC50 value of 25 µg/mL.
Cytotoxicity and Anti-Cancer Potential
In cancer research, (5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has been evaluated for cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 30 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential as a therapeutic agent in treating chronic infections.
Case Study 2: Anti-Cancer Research
Another study investigated the anti-cancer activity of the compound on human breast cancer cells. The results showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This study highlights its potential for further development as an anti-cancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
